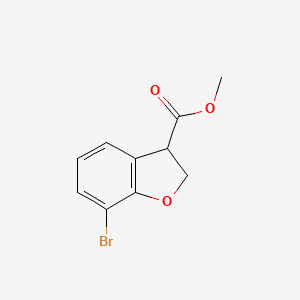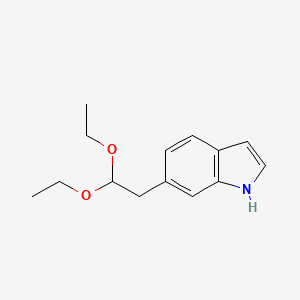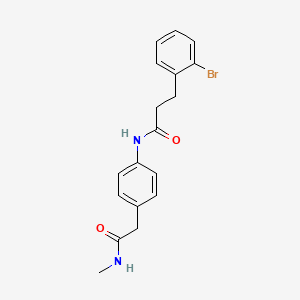![molecular formula C24H12N4O4 B2797470 2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 34151-49-0](/img/structure/B2797470.png)
2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (DPBP) is a heterocyclic organic compound that has been widely studied due to its unique properties and potential applications in scientific research. It is a derivative of phenanthroline, a type of nitrogen-containing heterocyclic aromatic compound, and is composed of two pyridin-4-yl groups connected to a phenanthroline ring. DPBP is a yellow-orange crystalline solid that is soluble in most organic solvents, and is also known as 2,7-dipyridylbenzophenanthrolines or 2,7-dipyridylbenzophenanthrolines.
科学的研究の応用
Photophysical Properties and Synthesis
- A series of substituted triazole appended NDI-derivatives, including 2,7-bis(3,5-di(pyridin-X-yl)-4H-1,2,4-triazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone, were synthesized and characterized. These derivatives exhibit notable electronic properties as evidenced by DFT, cyclic voltammetry, and fluorescence studies (Kumar et al., 2019).
Near-Infrared Chromophores and Two-Photon Absorbing Properties
- A novel series of this compound, modified as near-infrared chromophores, was developed, demonstrating two-photon absorption cross-sections measurable with the Z-scan method. These spectral properties can be fine-tuned by modifying the donor segments (Lin et al., 2010).
Solvate Formation with Pyridine and Quinoline
- The compound forms polymorphic solvates with pyridine and different solvates with quinoline, characterized structurally. These solvates involve hydrogen bond interactions and encapsulation of molecules (Singh & Baruah, 2009).
Application in Pancreatic Ductal Adenocarcinoma Treatment
- A novel approach for treating pancreatic ductal adenocarcinoma involves using a compound that targets cancer genes with an over-representation of G-quadruplexes. This compound showed potent inhibition of cell growth in PDAC cell lines and anticancer activity in PDAC models (Marchetti et al., 2018).
Sensing Behavior and Physical Properties
- An interesting discovery was made about the compound's sensing behavior for fluoride ions and its interaction with different solvents, which affects its absorption and emission wavelengths (Gu et al., 2016).
Nonstoichiometric Polycondensation for Conjugated Polymers
- The compound was used in a nonstoichiometric Stille coupling polycondensation to synthesize naphthalene-diimide-based π-conjugated polymers. This method allowed for the selective intramolecular catalyst transfer promoted by the naphthalene-diimide skeleton (Goto et al., 2015).
Fluorescence Sensing Property and Glomerulus Nephritis Treatment
- A coordination polymer based on this compound demonstrated a strong fluorescence response to chromate anions and also exhibited activity in treating glomerulus nephritis by reducing ROS production (Li & Zhang, 2020).
作用機序
Mode of Action
It has been suggested that the compound may form coordination polymers when reacted with certain metal ions . This could potentially alter the function of metalloproteins or other metal-dependent biological processes.
Pharmacokinetics
Its predicted properties include a boiling point of 770.2±60.0 °C, a density of 1.588±0.06 g/cm3, and a pKa of 3.13±0.19 . These properties may influence its bioavailability and pharmacokinetics, but more research is needed to confirm these predictions.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential to form coordination polymers, it may have effects on metal-dependent cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of metal ions could potentially influence the compound’s action, efficacy, and stability. For instance, its predicted pKa suggests it may exist in different protonation states depending on the pH of the environment .
特性
IUPAC Name |
6,13-dipyridin-4-yl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12N4O4/c29-21-15-1-2-16-20-18(24(32)28(22(16)30)14-7-11-26-12-8-14)4-3-17(19(15)20)23(31)27(21)13-5-9-25-10-6-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRPEOCBRYYINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC=C4C3=C1C(=O)N(C4=O)C5=CC=NC=C5)C(=O)N(C2=O)C6=CC=NC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-fluoro-6-methyl-N-[(oxolan-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2797401.png)
![1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2797402.png)

![2-(2-Oxoazepan-3-yl)-N-[[3-(2-oxoazetidin-1-yl)phenyl]methyl]acetamide](/img/structure/B2797404.png)



